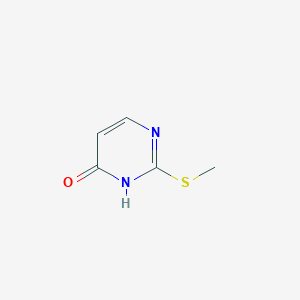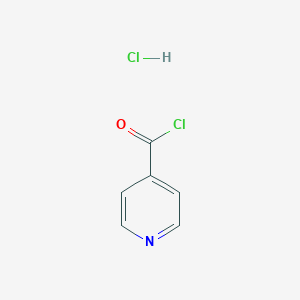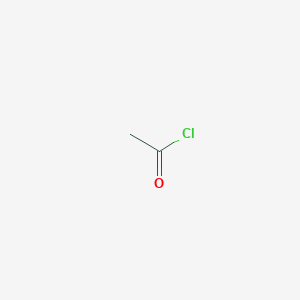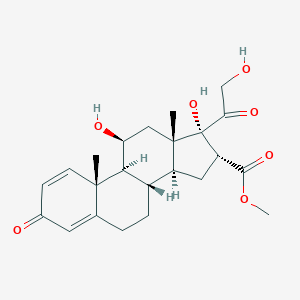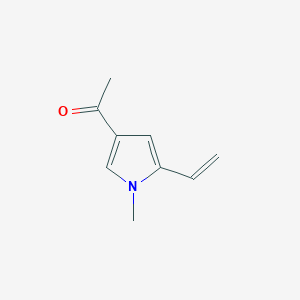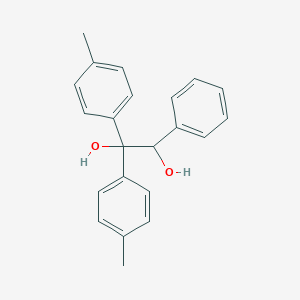
1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol, also known as BisMP, is a chiral compound commonly used in asymmetric catalysis. This compound has a unique structure that allows it to catalyze a wide range of reactions with high enantioselectivity.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol is not fully understood, but it is believed to involve the formation of a chiral complex between 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol and the substrate. This complex then undergoes a series of reactions that result in the formation of the desired chiral product. The chiral nature of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol allows it to selectively catalyze the reaction in one enantiomeric form, resulting in a chiral product.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol has also been found to have low environmental toxicity, making it a safe and environmentally friendly option for catalysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol in lab experiments include its high enantioselectivity, versatility in catalyzing a wide range of reactions, and its low toxicity. However, one limitation is that 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol can be expensive to synthesize, which may limit its use in large-scale industrial applications.
Direcciones Futuras
There are several future directions for 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol research. One area of interest is the development of new synthetic methods for 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol that are more cost-effective and scalable for industrial applications. Another area of interest is the exploration of new reactions that can be catalyzed by 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol. Additionally, there is potential for the use of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol in the synthesis of new chiral materials, such as polymers and nanoparticles. Further research is needed to fully understand the potential applications of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol in these areas.
Conclusion:
In conclusion, 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol is a valuable tool in asymmetric catalysis, with high enantioselectivity and versatility in catalyzing a wide range of reactions. Its low toxicity and environmental safety make it a promising option for industrial applications. While there is still much to be understood about the mechanism of action and potential applications of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol, ongoing research in this field holds promise for the development of new synthetic methods and the discovery of new reactions that can be catalyzed by 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol.
Métodos De Síntesis
1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methylbenzaldehyde and benzophenone in the presence of a chiral catalyst. This reaction produces 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol with high enantioselectivity. Other methods include the reaction of 4-methylbenzaldehyde and benzaldehyde in the presence of a chiral catalyst and the reaction of 4-methylbenzaldehyde and 2-hydroxyacetophenone in the presence of a chiral catalyst.
Aplicaciones Científicas De Investigación
1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol has been widely used in asymmetric catalysis for the synthesis of chiral compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol has also been used in the synthesis of natural products, such as alkaloids and terpenes. The high enantioselectivity of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol makes it a valuable tool in organic synthesis.
Propiedades
Número CAS |
122135-80-2 |
|---|---|
Nombre del producto |
1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol |
Fórmula molecular |
C22H22O2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
1,1-bis(4-methylphenyl)-2-phenylethane-1,2-diol |
InChI |
InChI=1S/C22H22O2/c1-16-8-12-19(13-9-16)22(24,20-14-10-17(2)11-15-20)21(23)18-6-4-3-5-7-18/h3-15,21,23-24H,1-2H3 |
Clave InChI |
DJENFIFQSSNDSL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C3=CC=CC=C3)O)O |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C3=CC=CC=C3)O)O |
Sinónimos |
1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



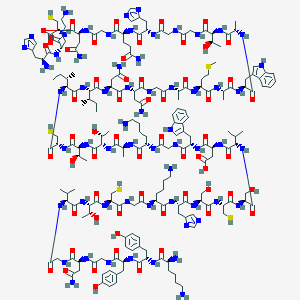
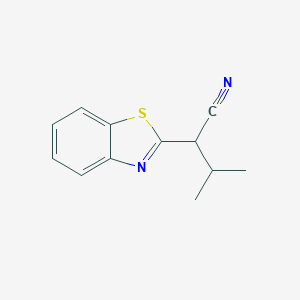
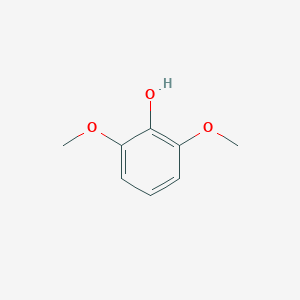
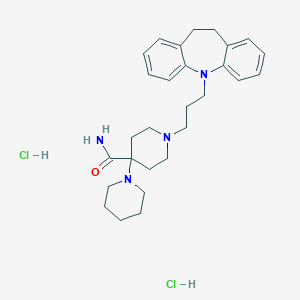
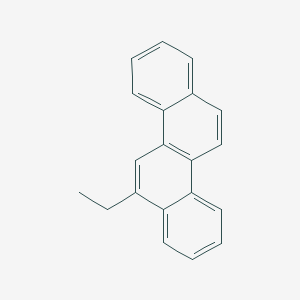
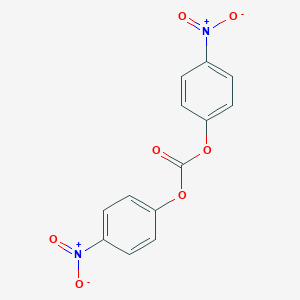
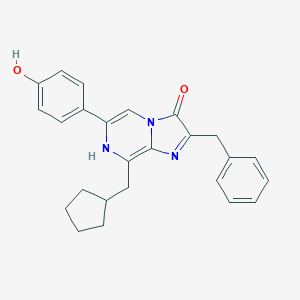
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)
